
Apimostinel
Descripción general
Descripción
Actualmente se encuentra en desarrollo para el tratamiento agudo del trastorno depresivo mayor por Gate Neurosciences, y anteriormente fue desarrollado por Naurex y Allergan . Este compuesto es un tetrapéptido amidado que ha sido modificado estructuralmente para mejorar su estabilidad metabólica y su perfil farmacocinético .
Métodos De Preparación
La síntesis de NRX-1074 implica la modificación de aminoácidos para crear una estructura tetrapéptida. La ruta sintética incluye la adición de un grupo bencilo para mejorar su estabilidad metabólica y biodisponibilidad oral . Los métodos exactos de producción industrial son propietarios y no se divulgan públicamente, pero generalmente implican técnicas de síntesis de péptidos y procesos de purificación para garantizar una alta pureza y eficacia .
Análisis De Reacciones Químicas
NRX-1074 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: NRX-1074 puede reducirse a sus correspondientes derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo bencilo, para formar varios análogos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de la estructura tetrapéptida original .
Aplicaciones Científicas De Investigación
Phase 1 Studies
The initial clinical studies have focused on establishing safety and efficacy profiles:
- Phase 1 Biomarker Study : This study involved dosing 40 healthy participants with single and multiple ascending doses of apimostinel. The aim was to understand dose dynamics through electroencephalogram (EEG) measures, which provide insights into the drug's interaction with neural pathways. Early results indicated that this compound could achieve significant antidepressant effects within 24 hours, with a p-value of 0.0034, demonstrating its potential as a rapid treatment option for depression .
- Safety Profile : this compound has shown a favorable safety profile, with no significant psychotomimetic or dissociative side effects reported during trials, distinguishing it from other rapid-acting antidepressants like ketamine .
Phase 2 Studies
Ongoing Phase 2 studies are exploring the efficacy of this compound in larger populations:
- Major Depressive Disorder : A Phase 2a study demonstrated that a single dose of this compound resulted in a notable improvement in depressive symptoms compared to placebo, with a response rate of 74% (p=0.0067) at 24 hours post-administration .
- Combination Therapies : A recent collaboration between Gate Neurosciences and the University of Pittsburgh aims to assess the efficacy of this compound combined with a digital neurocognitive tool called Automated Self-Association Training (ASAT). This study hypothesizes that combining cognitive training with this compound can extend the duration of its antidepressant effects by leveraging enhanced synaptic plasticity during treatment .
Case Studies and Findings
Several studies have documented the effects and applications of this compound:
Mecanismo De Acción
NRX-1074 ejerce sus efectos modulando el receptor NMDA a través de un sitio de unión único, independiente del sitio de la glicina . Esta modulación mejora la plasticidad sináptica mediada por el receptor NMDA, que se cree que contribuye a sus rápidos efectos antidepresivos . Los objetivos moleculares incluyen las subunidades del receptor NMDA, y las vías involucradas están relacionadas con la neurotransmisión glutamatérgica y la plasticidad sináptica .
Comparación Con Compuestos Similares
NRX-1074 es similar a otros moduladores del receptor NMDA como:
Rapastinel (GLYX-13): Ambos compuestos actúan sobre el receptor NMDA, pero NRX-1074 es 1000 veces más potente in vitro y tiene una mejor estabilidad metabólica.
Zelquistinel: Otro antidepresivo en investigación que modula el receptor NMDA pero difiere en su estructura química y perfil farmacocinético.
La singularidad de NRX-1074 radica en su modificación estructural, que mejora su potencia y estabilidad en comparación con otros compuestos similares .
Actividad Biológica
Apimostinel, a second-generation positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), is under investigation for its rapid antidepressant effects, particularly in major depressive disorder (MDD). This article details the biological activity of this compound, focusing on its mechanism of action, clinical trial findings, and safety profile.
This compound enhances synaptic function through modulation of the NMDAR, which plays a crucial role in neuroplasticity and the regulation of mood. The drug increases the activity of mammalian target of rapamycin complex 1 (mTORC1) in the presence of brain-derived neurotrophic factor (BDNF), promoting protein synthesis that is essential for neuroplastic changes associated with antidepressant effects . This mechanism is similar to that of ketamine but with a significantly improved safety profile, as this compound does not produce dissociative or psychotomimetic side effects typically associated with ketamine .
Phase 1 Studies
A recent Phase 1 study evaluated the safety and pharmacodynamics of this compound in healthy volunteers. The study demonstrated:
- Safety and Tolerability : this compound was well-tolerated across multiple ascending doses (1 mg, 5 mg, 10 mg) and a single high dose (25 mg) in a cohort of 40 participants. No significant adverse effects were reported, particularly no ketamine-like side effects .
- qEEG Biomarkers : Quantitative electroencephalogram (qEEG) analysis showed a dose-dependent increase in biomarkers indicative of NMDAR activation. The most significant effects were observed at the 10 mg dose, correlating with prior findings that indicated rapid antidepressant efficacy within 24 hours post-administration .
Phase 2 Studies
Following promising Phase 1 results, a Phase 2 trial is set to explore the combination of this compound with digital neurocognitive training to enhance its antidepressant effects. This study aims to leverage a "primed window of brain plasticity" to extend the duration of relief from depressive symptoms .
Summary of Clinical Findings
Study Phase | Participants | Dosage | Key Findings |
---|---|---|---|
Phase 1 | 40 healthy volunteers | 1 mg, 5 mg, 10 mg, 25 mg | Well-tolerated; no psychotomimetic effects; significant qEEG activation at 10 mg |
Phase 2 | TBD | TBD | Investigating combination with digital therapeutic for enhanced efficacy |
Case Studies and Observations
In previous studies involving this compound:
- A single intravenous dose resulted in statistically significant reductions in depression scores within 24 hours (p=0.0034), with effects lasting up to seven days .
- In comparison to traditional SSRIs and other rapid-acting treatments, this compound showed a higher response rate, indicating its potential as a transformative treatment for MDD .
Propiedades
IUPAC Name |
(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUEXCIEIAXPM-PJUQSVSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031863 | |
Record name | Apimostinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421866-48-9 | |
Record name | Apimostinel [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421866489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NRX-1074 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11784 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apimostinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APIMOSTINEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTT1F11FZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.